2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-
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Overview
Description
2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- is a chemical compound with a complex structure that includes a propanol backbone, a chloro-methylphenoxy group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- typically involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimization of reaction conditions are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-methylphenoxy)-2-methyl-2-propanol
- ®-2-(4-Chloro-2-methylphenoxy)propanoic acid 1-methylethyl ester
Uniqueness
2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
610281-61-3 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H20ClNO2/c1-9(2)15-7-12(16)8-17-13-5-4-11(14)6-10(13)3/h4-6,9,12,15-16H,7-8H2,1-3H3 |
InChI Key |
HJYLVBBDGLYCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CNC(C)C)O |
Origin of Product |
United States |
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